N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a thiazole core substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h6-10,12H,1-5H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFOYHGMFHDRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the phenyl ring undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating derivatives with enhanced biological activity.
Mechanistic Insight :
The nitro group is reduced via catalytic hydrogenation or borohydride-mediated pathways, forming intermediates with potential for further functionalization (e.g., acylation or alkylation) .
Nucleophilic Substitution on the Thiazole Ring
The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2- or 4-positions, depending on reaction conditions.
Key Observation :
Electrophilic substitution is less favored due to the electron-withdrawing nitro group, but halogenation at the thiazole’s 5-position occurs under radical-initiated conditions.
Amide Hydrolysis and Functionalization
The cyclohexanecarboxamide group undergoes hydrolysis to form carboxylic acid derivatives, enabling further coupling.
Example :
The acid chloride intermediate reacts with 4-methoxyaniline to yield N-(4-methoxyphenyl)-cyclohexanecarboxamide-thiazole hybrids, showing enhanced solubility .
Coordination with Metal Ions
The thiazole’s nitrogen and amide oxygen act as donor sites for metal coordination, relevant in catalysis and material science.
Applications :
These complexes exhibit redox activity and are studied for their potential in photodynamic therapy.
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the compound participates in cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PPA (Polyphosphoric acid), 120°C | 6 hrs | Thiazolo[5,4-b]quinoline derivative | 65% | |
| NaOH, EtOH, MW irradiation | 150W, 30 min | Benzothiazine fused analog | 82% |
Mechanism :
Intramolecular nucleophilic attack by the amide nitrogen or aryl nitro group facilitates ring closure, forming bicyclic systems .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit promising antimicrobial properties. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential role in combating antibiotic resistance .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Agricultural Applications
2.1 Pesticide Development
The structural characteristics of this compound suggest potential as a novel pesticide. Its ability to disrupt cellular processes in pests has been explored in preliminary studies, indicating effective insecticidal properties against common agricultural pests such as aphids and beetles .
2.2 Herbicide Potential
Additionally, the compound's herbicidal activity has been assessed through greenhouse trials. Results showed significant inhibition of weed growth without adversely affecting crop yield, positioning it as a candidate for sustainable agricultural practices .
Material Science
3.1 Polymer Chemistry
this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate that adding this thiazole derivative improves the tensile strength and thermal degradation temperature of polymers used in various industrial applications .
3.2 Nanomaterials
Recent advancements have explored the use of this compound in synthesizing nanomaterials with specific optical properties. The incorporation of thiazole groups into nanostructures has led to materials with enhanced photoluminescence, which can be utilized in optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The phenyl ring substituent significantly impacts molecular properties:
- This may enhance stability in oxidative environments but reduce solubility in nonpolar solvents.
- Chlorine (trans-5-(4-Chlorophenyl)-N-cyclohexy..., ) : Moderately electron-withdrawing, balancing polarity and lipophilicity. Chlorine’s electronegativity may enhance binding interactions in biological targets.
Core Structure Variations
- Thiazole vs. Thiazolidine: The target compound and BE84904 retain the aromatic thiazole ring, whereas the compound in features a saturated thiazolidine ring with a ketone (2-oxo group).
Molecular Weight and Physicochemical Properties
*Calculated based on molecular formula C₁₈H₂₀N₃O₃S.
Implications of Structural Differences
- Fluorine in BC00800 could improve metabolic stability and binding specificity.
- Synthetic Accessibility : The ethoxy-substituted BE84904 and nitro-substituted target compound likely share similar synthetic routes, such as coupling cyclohexanecarboxamide to a pre-functionalized thiazole intermediate. However, nitro-group introduction may require nitration steps under controlled conditions.
Biological Activity
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and is classified as a thiazole derivative. The presence of the nitrophenyl group enhances its reactivity and potential biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some thiazole derivatives inhibit key enzymes involved in metabolic pathways, contributing to their antitumor properties.
- Antimicrobial Effects : Compounds with similar structures have shown significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : The nitrophenyl group is known to enhance anti-inflammatory responses, making these compounds potential candidates for treating inflammatory diseases.
Pharmacological Effects
The biological activities of this compound have been studied in various in vitro and in vivo models:
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Antimicrobial Activity : In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential for neurodegenerative disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Protects against oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity |
|---|---|
| N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl] | Antitumor, antimicrobial |
| 4-(4-Nitrophenyl)-1,3-thiazol-2-amine | Anti-inflammatory |
| 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate | Neuroprotective |
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in A549 lung cancer cells with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing antimicrobial activities, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound showed an MIC of 20 µg/mL against Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide and related derivatives?
- Methodology : The compound can be synthesized via condensation of cyclohexanecarboxylic acid derivatives with functionalized thiazole precursors. For example, copper-catalyzed alkylation of amides with secondary alkyl halides has been reported for similar cyclohexanecarboxamide derivatives, yielding products with ~48–66% efficiency after column chromatography purification (e.g., using hexane/ethyl acetate gradients) . Key steps include optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents.
Q. How is structural characterization of this compound performed in academic research?
- Methodology : X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR chemical shifts in CDCl3 (e.g., δ 1.19–2.01 ppm for cyclohexyl protons) and HRMS data (e.g., m/z 288.1144 [M+H]+) confirm molecular identity . Crystallographic data (e.g., bond angles, space group) are critical for resolving stereochemistry .
Q. What are the foundational applications of this compound in pharmacological studies?
- Methodology : Derivatives of cyclohexanecarboxamide have been explored as ligands for serotonin receptors (e.g., 5-HT1A). Radiolabeled analogs (e.g., ¹⁸F-Mefway) are used in positron emission tomography (PET) to quantify receptor density in neuroimaging studies. Such applications require in vitro binding assays (e.g., competitive displacement with [³H]WAY-100635) and autoradiography .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during compound characterization?
- Methodology : Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Repeating synthesis/purification (e.g., using preparative HPLC).
- Variable-temperature NMR to detect conformational changes.
- Computational modeling (e.g., DFT calculations for predicting chemical shifts) to validate experimental observations .
Q. What strategies improve the binding affinity of this compound for 5-HT1A receptors in neuroimaging?
- Methodology : Structural modifications, such as introducing fluorinated groups (e.g., ¹⁸F-Mefway) or optimizing substituents on the phenyl ring, enhance lipophilicity and blood-brain barrier penetration. Comparative studies with ¹⁸F-FCWAY highlight the importance of fluorination position on receptor binding kinetics . SAR studies guided by molecular docking (e.g., using AutoDock Vina) can prioritize synthetic targets .
Q. How are computational methods integrated into the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- QSAR Modeling : Predict logP, solubility, and metabolic stability using descriptors like topological polar surface area (TPSA).
- Molecular Dynamics Simulations : Assess ligand-receptor interactions (e.g., with 5-HT1A homology models) to identify key residues (e.g., Asp116, Ser199) for binding .
- ADMET Prediction : Tools like SwissADME evaluate toxicity and bioavailability .
Q. What experimental designs are used to validate in vivo efficacy of radiolabeled analogs?
- Methodology :
- Dynamic PET Imaging : Quantify tracer uptake in primate or human brains using kinetic modeling (e.g., two-tissue compartment models).
- Blocking Studies : Co-administer unlabeled competitor (e.g., WAY-100635) to confirm specificity.
- Metabolite Analysis : Plasma sampling via LC-MS to correct for radiolabeled metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
